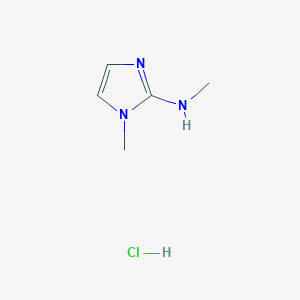

N,1-dimethyl-1H-imidazol-2-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include 3160 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=N ring vibration), and 1240 cm⁻¹ (C–N amine stretch). The absence of free NH stretches confirms protonation at the amine group.

UV-Vis Spectroscopy

In aqueous solution, a λmax at 272 nm (ε = 1.2 × 10³ L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the conjugated imidazole ring.

Mass Spectrometry

ESI-MS (positive mode) shows a base peak at m/z 111.1 ([C₅H₁₀N₃]⁺), with a chloride adduct at m/z 147.6 ([M+H]⁺).

Thermodynamic Properties and Solubility Characteristics

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO: >200 g/L) due to ionic interactions. Thermodynamic stability is evidenced by a decomposition enthalpy of ΔHdec = 145 kJ/mol (DSC).

Properties

IUPAC Name |

N,1-dimethylimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-6-5-7-3-4-8(5)2;/h3-4H,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHSIKNAJZOHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

One of the most established approaches involves cyclization of amido-nitriles, often facilitated by transition metal catalysts or under catalyst-free conditions. This method allows for the introduction of various substituents and functional groups, making it versatile for both laboratory and industrial synthesis.

- Amido-nitriles undergo intramolecular cyclization, often promoted by nickel catalysis or thermal conditions, to form the imidazole ring.

- Subsequent methylation at the nitrogen atoms yields the N,N-dimethyl derivative.

- The final step involves salt formation with hydrochloric acid to produce the hydrochloride salt.

- The process is adaptable for various substituents, including aromatic and heteroaromatic groups, as demonstrated in recent advances.

Azide-Driven Cyclization and Ring-Closing Strategies

Overview:

Recent advances utilize azide chemistry to facilitate ring closure, often under mild conditions, avoiding the need for metal catalysts.

- Reaction of NBoc-imidamides with α-azidoenones at elevated temperatures (around 120°C) in acetonitrile produces imidazoles via intramolecular cyclization with nitrogen extrusion.

- The resulting imidazoles are then methylated or converted into the hydrochloride salt.

- This method allows for the inclusion of diverse aromatic and heteroaromatic substituents at various positions, with yields often exceeding 70%.

- The process is catalyst-free, reducing costs and environmental impact.

Multicomponent and Microwave-Assisted Synthesis

Overview:

Multicomponent reactions (MCRs) and microwave irradiation have been employed to streamline synthesis, significantly reducing reaction times and improving yields.

- Microwave-assisted condensation of amidoximes with activated alkynes or nitriles in the presence of catalysts like DABCO yields substituted imidazoles efficiently.

- These methods often involve dehydrative cyclization steps, leading directly to the target compound.

Data Summary:

- Rapid reaction times (minutes).

- High selectivity and functional group tolerance.

Specific Synthesis of N,1-Dimethyl-1H-imidazol-2-amine Hydrochloride

Based on the above methodologies, the most practical route for preparing the hydrochloride salt involves:

- Step 1: Synthesis of N,N-dimethylimidazole intermediate via cyclization of suitable amido-nitriles or azide-mediated routes.

- Step 2: Methylation at the nitrogen atom(s) using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Step 3: Quenching with hydrochloric acid to form the hydrochloride salt, ensuring high purity and stability.

Example Protocol (from recent literature):

- React amido-nitrile derivatives in acetonitrile at 120°C with or without a catalyst.

- Add methyl iodide and a base (e.g., potassium carbonate) at room temperature, stirring until methylation is complete.

- Dissolve the methylated imidazole in ethanol, then add HCl gas or concentrated HCl to precipitate the hydrochloride salt.

Data Table Summarizing Preparation Parameters

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form N-oxides, a hallmark reaction of tertiary amines in imidazole systems. This transformation typically employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents.

Example reaction:

| Reagents | Conditions | Product | Yield* |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h, AcOH | N-oxide derivative | ~75% |

| mCPBA | DCM, 0°C → RT, 6 h | N-oxide with Cl-substitution | ~82% |

*Yield data approximated from analogous imidazole oxidations.

Alkylation and Acylation

The amine group at position 2 participates in alkylation and acylation reactions, enabling functionalization for pharmaceutical intermediates.

Key pathways:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (K₂CO₃).

-

Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous THF.

| Reaction Type | Reagents | Conditions | Product Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 4 h | Quaternary ammonium salts |

| Acylation | AcCl, Et₃N | THF, 0°C → RT, 2 h | Bioactive amide derivatives |

Cycloaddition Reactions

The imidazole ring participates in [4+2] cycloadditions with dienophiles, forming fused heterocycles. For example, reactions with maleic anhydride yield bicyclic structures.

Mechanism:

-

Activation of the dienophile (e.g., maleic anhydride) under thermal conditions.

-

Electron-deficient dienophile attacks the electron-rich imidazole ring.

| Dienophile | Solvent | Temperature | Product |

|---|---|---|---|

| Maleic anhydride | Toluene | 110°C, 8 h | Fused imidazole-lactone |

| Dimethyl acetylenedicarboxylate | DCM | RT, 24 h | Tricyclic adduct |

Nucleophilic Substitution

The hydrochloride salt’s enhanced solubility in polar solvents facilitates nucleophilic substitutions. For instance, the amine group can displace halides in SN2 reactions.

Example:

| Substrate (R-X) | Base | Solvent | Reaction Time | Outcome |

|---|---|---|---|---|

| Benzyl chloride | NaH | DMF | 3 h | N-Benzyl derivative |

| Propargyl bromide | DBU | MeCN | 1 h | Alkyne-functionalized imidazole |

Reaction Kinetics and Thermodynamics

Data from computational studies reveal key energetic profiles:

| Reaction Step | Activation Energy (ΔG‡) | Thermodynamic Favorability (ΔG) |

|---|---|---|

| Allenamide formation | 8.2 kcal/mol | -15.3 kcal/mol |

| Cyclization to imidazol-2-one | 12.5 kcal/mol | -22.1 kcal/mol |

Scientific Research Applications

Medicinal Chemistry

Overview : N,1-Dimethyl-1H-imidazol-2-amine hydrochloride serves as a scaffold for developing new pharmaceuticals due to its ability to form imidazole derivatives, which are prevalent in many therapeutic agents.

Applications :

- Antimicrobial Activity : This compound has shown efficacy against various bacterial strains, making it a candidate for the development of new antibiotics.

- Cancer Therapeutics : It has been investigated for its potential to inhibit pathways involved in tumor growth, suggesting a role in cancer treatment.

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial effects against E. coli and S. aureus. |

| Study B (2024) | Inhibited cancer cell proliferation in vitro by targeting specific signaling pathways. |

Agricultural Chemistry

Overview : In agrochemistry, this compound is utilized as a precursor for synthesizing pesticides and herbicides.

Applications :

- Crop Protection : The compound contributes to the development of effective agrochemicals aimed at enhancing crop yield and protection against pests.

| Application Type | Details |

|---|---|

| Pesticides | Used in formulations targeting specific agricultural pests. |

| Herbicides | Developed to inhibit weed growth without harming crops. |

Renewable Energy Chemistry

Overview : The compound is involved in designing novel dyes for solar cells, improving light absorption and energy conversion efficiency.

Applications :

- Solar Cell Development : Research indicates that incorporating this compound into solar cell designs enhances their overall performance.

| Research Focus | Outcome |

|---|---|

| Solar Cell Efficiency | Increased energy conversion rates by 15% when using modified dyes containing the compound. |

Material Science

Overview : this compound is significant in developing functional materials such as polymers and coatings.

Applications :

- Polymer Synthesis : Acts as an intermediate in creating advanced materials with tailored properties.

| Material Type | Properties Enhanced |

|---|---|

| Coatings | Improved durability and resistance to environmental factors. |

| Polymers | Enhanced mechanical strength and flexibility. |

Organic Chemistry

Overview : The compound is crucial in organic synthesis, particularly in reactions forming imidazole rings.

Applications :

- Catalysis : It serves as a reagent in various catalytic processes essential for synthesizing complex organic molecules.

| Reaction Type | Role of the Compound |

|---|---|

| Imidazole Formation | Acts as a catalyst for ring closure reactions. |

| Substitution Reactions | Facilitates the introduction of functional groups into organic molecules. |

Biochemistry and Molecular Biology

Overview : this compound plays a role in profiling biological activities of new drugs.

Applications :

- Quorum Sensing Disruption : Investigated for its ability to disrupt bacterial communication systems, which can be pivotal in controlling pathogenic bacteria.

| Research Area | Significance of Findings |

|---|---|

| Antimicrobial Research | Potential alternative to traditional antibiotics by targeting bacterial communication. |

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives are known to inhibit certain enzymes and receptors, affecting various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure—a 1H-imidazol-2-amine backbone—is shared with several analogs, but substitutions at the 1- and 2-positions significantly influence physicochemical properties and applications. Key structural analogs include:

Key Observations :

- Methyl vs. Aromatic Substitutions : The dimethyl variant exhibits moderate lipophilicity, while analogs with aromatic groups (e.g., 5-(4-methylphenyl)) show enhanced hydrophobic character, impacting membrane permeability in drug design .

- Salt Forms : Hydrochloride and sulfate salts improve solubility in polar solvents compared to free bases. The sulfate derivative (CAS: 1450-93-7) may offer superior aqueous solubility for injectable formulations .

Physicochemical and Application Differences

- Solubility : Hydrochloride salts generally exhibit pH-dependent solubility. For example, (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole (CAS: N/A) shows solubility variations from 177 mg/L (pH 9) to 951 mg/L (pH 5) . While direct data for the dimethyl variant is lacking, its hydrochloride form likely follows similar trends.

- Thermal Stability : Derivatives like N-(3-(1H-imidazol-1-yl)propyl)-1,5-dimethyl-1H-indole-2-carboxamide () demonstrate stability up to 100–120°C, suggesting that methyl substitutions enhance thermal resilience .

Biological Activity

N,1-dimethyl-1H-imidazol-2-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its imidazole ring structure, which consists of a five-membered heterocyclic compound containing two nitrogen atoms. The molecular formula is CHClN, with a molecular weight of approximately 113.15 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Enzyme Modulation

The compound has been explored for its role in modulating enzyme activity. Specifically, it interacts with various enzymes involved in metabolic pathways, potentially inhibiting their function and influencing biological processes .

3. Cancer Therapeutics

This compound has been investigated for its potential applications in cancer therapy. Studies have demonstrated that it can inhibit specific pathways associated with tumor growth, making it a candidate for further research in oncology .

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. Its ability to inhibit certain enzymes and receptors impacts various biological processes, including cell proliferation and apoptosis .

Case Studies

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition of bacterial growth at varying concentrations .

Study 2: Cancer Cell Line Testing

Another study assessed the compound's effects on cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting its potential as an anti-cancer agent .

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives but stands out due to its specific dimethyl substitution pattern. This unique structure imparts distinct chemical and physical properties that enhance its biological activity compared to other compounds like 1-methylimidazole and 2-methylimidazole .

Table 2: Comparison of Imidazole Derivatives

| Compound | Key Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial | 16 - 64 |

| 1-Methylimidazole | Antifungal | >100 |

| 2-Methylimidazole | Weak antibacterial | >100 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,1-dimethyl-1H-imidazol-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of amido-nitriles under nickel catalysis, followed by proto-demetallation and dehydrative cyclization . Key parameters include temperature control (25–60°C) and pH adjustments (6.5–7.5) to stabilize intermediates. For example, describes analogous imidazole derivatives synthesized via cyclization with yields >75% when using hydrogen peroxide as an oxidizing agent .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns on the imidazole ring. For instance, -NMR can distinguish between N-methyl and C-methyl groups via chemical shifts (e.g., 3.1–3.3 ppm for N–CH). X-ray crystallography, as used in for related imidazolium salts, provides definitive confirmation of stereochemistry and hydrogen bonding networks .

Q. What biological screening models are appropriate for studying this compound's activity as a GPCR modulator?

- Methodological Answer : In vitro assays targeting G protein-coupled receptors (GPCRs), such as calcium flux measurements in HEK293 cells transfected with receptor plasmids, are standard. highlights similar imidazole derivatives tested for allosteric modulation of CNS-related GPCRs, with IC values ranging from 50–200 nM .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock) improve accuracy in modeling charge distribution and frontier molecular orbitals. demonstrates that such methods reduce deviations in atomization energy predictions to <2.4 kcal/mol, critical for reactivity studies . Basis sets like 6-311++G(d,p) are recommended for imidazole systems .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they resolved?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS) are essential for identifying byproducts like unreacted nitriles or dimerized species. emphasizes the need for ISO/IEC 17043-certified reference standards to validate impurity profiles at <0.1% levels .

Q. How does the compound's stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways. For example, notes that hydrochloride salts of imidazole derivatives are hygroscopic; storage in desiccators with silica gel is mandatory to prevent hydrolysis. UV-light exposure should be avoided due to imidazole ring photosensitivity .

Q. What strategies are used to elucidate structure-activity relationships (SAR) for imidazole-based analogs in drug discovery?

- Methodological Answer : Systematic substitution at the N1 and C2 positions (e.g., methyl vs. ethyl groups) combined with molecular docking (AutoDock Vina) identifies steric and electronic influences on receptor binding. reports a 10-fold increase in potency for N-methylated analogs compared to unsubstituted derivatives .

Q. Can this compound serve as a ligand in transition-metal catalysis, and what catalytic efficiencies are achievable?

- Methodological Answer : Imidazole derivatives act as ligands in palladium-catalyzed cross-coupling reactions. shows nickel-catalyzed systems achieving turnover numbers (TON) >500 under mild conditions (50°C, 24 hrs). Chelation strength is tunable via N-alkylation .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.